molecular formula C9H6BrClN2O B1487673 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-88-2

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1487673
CAS No.: 1283108-88-2
M. Wt: 273.51 g/mol
InChI Key: URBAZGGMQQJAPZ-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile building block for the development of novel therapeutic agents. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to serve as a surrogate for ester and amide functional groups, which can enhance the pharmacokinetic properties of lead molecules . Derivatives of 1,2,4-oxadiazole have demonstrated a range of pharmacological effects in scientific research, including potential as anticancer , antiviral , antibacterial , and anti-inflammatory agents . The specific substitution pattern on this compound—featuring bromo and chloro substituents on the phenyl ring—offers strategic sites for further synthetic modification via cross-coupling reactions and other transformations, allowing researchers to explore structure-activity relationships and optimize compound properties for specific biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAZGGMQQJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and nitriles or related precursors. A common approach is the reaction of a substituted amidoxime with a suitable nitrile under heating conditions to form the oxadiazole ring via ring closure and elimination of water or hydrogen halides.

  • Key Reaction : Reaction of substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases. This leads to the formation of 5-trihalomethyl-1,2,4-oxadiazoles, which can be further modified.

  • Alternative Method : Fusion of substituted amidoxime salts with substituted amides (e.g., acetamidoxime with acetamide) at elevated temperatures to yield 1,2,4-oxadiazoles.

These methods provide a general framework for synthesizing oxadiazole derivatives, including those with halogen substitutions on the phenyl ring.

Specific Preparation of 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

Although direct literature on the stepwise synthesis of this compound is limited, the compound can be synthesized by combining the above strategies:

  • Step 1: Synthesis of 5-bromo-2-chlorophenyl intermediate

    The halogenated phenyl ring (5-bromo-2-chlorophenyl) can be prepared by halogenation or via the pyrimidine route described above, followed by functional group transformations to yield the appropriate phenyl derivative.

  • Step 2: Formation of the oxadiazole ring

    A substituted amidoxime corresponding to the 3-methyl-1,2,4-oxadiazole moiety can be reacted with the halogenated nitrile or related precursor under heating in an inert organic solvent to induce cyclization and ring closure, forming the 1,2,4-oxadiazole ring with the desired substituents.

  • Step 3: Purification

    The product is typically isolated by crystallization, filtration, and washing steps, followed by drying. Purity is confirmed by standard analytical techniques such as HPLC and boiling point determination.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Reaction of hydroxamyl halide with nitrile Methyl glyoxalate chloroxime + trichloroacetonitrile 40–150 ~70 Not specified Evolution of hydrogen halides indicates reaction completion
Fusion of amidoxime salt with amide Acetamidoxime + acetamide Elevated, fused Not specified Not specified Alternative method for oxadiazole ring formation
One-step synthesis of 5-bromo-2-chloropyrimidine 2-hydroxypyrimidine + HBr + H2O2 + POCl3 + triethylamine 30–120 94–99 98+ High efficiency, low pollution, industrially scalable
Purification Crystallization, filtration, washing Ambient Confirmed by HPLC Standard isolation techniques

Research Findings and Analysis

  • The preparation of 1,2,4-oxadiazoles via cyclization of amidoximes and nitriles is a well-established method that allows for structural diversity by varying substituents on both reactants.

  • The introduction of halogen substituents (bromo and chloro) on the phenyl ring enhances the compound's chemical reactivity and potential biological activity, making precise halogenation methods critical.

  • The one-step synthesis of 5-bromo-2-chloropyrimidine demonstrates an optimized route that improves raw material utilization and reduces environmental impact, which can be adapted or serve as a model for preparing halogenated aromatic intermediates required for the target oxadiazole.

  • Purification methods such as extraction with diethyl ether, washing with aqueous sodium bicarbonate, and drying over sodium sulfate are standard practices ensuring high purity of the final oxadiazole compounds.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at the bromine or chlorine positions are common, leading to a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazoles possess potent activity against gram-positive and gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest that this compound could be a candidate for developing new cancer therapies .

3. Anti-inflammatory Effects
Recent research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound has shown promise in reducing inflammatory markers in vitro, making it a potential candidate for treating inflammatory diseases .

Material Science Applications

1. Photoluminescent Materials
this compound has been utilized in the development of photoluminescent materials. Its incorporation into polymer matrices has resulted in materials with enhanced luminescent properties, which are useful in optoelectronic devices .

2. Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for use in OLEDs. Research indicates that incorporating this oxadiazole derivative into OLED structures can improve device efficiency and stability due to its favorable energy levels and charge transport characteristics.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Antimicrobial ActivityEffective against gram-positive/negative bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces inflammatory markers
Photoluminescent MaterialsEnhances luminescent properties in polymers
Organic Light Emitting Diodes (OLEDs)Improves efficiency and stability

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibiotic agent .

Case Study 2: Cancer Cell Apoptosis
In vitro experiments were conducted on several cancer cell lines treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent against cancer .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring play a crucial role in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
  • Structure : Lacks the 2-chloro substituent; bromo is at the 4-position of the phenyl ring.
  • Synthesis : Prepared via coupling reactions (e.g., with piperazine derivatives) with a 36% yield .
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
  • Structure : Features a bromomethyl (-CH2Br) group at the 2-position of the phenyl ring.
  • Properties : Melting point (114–116°C) and molecular weight (253.10 g/mol) indicate moderate stability. The bromomethyl group enhances reactivity for further functionalization, unlike the inert halogens in the target compound .
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
  • Structure : Contains an isocyanate (-NCO) group at the 3-position.

Variations in the Oxadiazole Core

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
  • Structure : Trichloromethyl (-CCl3) group at position 4.
  • Reactivity: Undergoes nucleophilic substitution with phosphonates (91% yield in ethanol), highlighting the electron-withdrawing effect of -CCl3 compared to the target compound’s aryl halides .
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
  • Structure : Chloromethyl (-CH2Cl) substituent at position 5.
  • Synthesis : Achieved in 80% yield; the chloromethyl group offers versatility for alkylation reactions, a feature absent in the target compound .

Biological Activity

5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1283108-88-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H6BrClN2OC_9H_6BrClN_2O with a molecular weight of 273.51 g/mol. The compound features a unique oxadiazole ring that contributes to its biological properties.

PropertyValue
Molecular FormulaC9H6BrClN2OC_9H_6BrClN_2O
Molecular Weight273.51 g/mol
CAS Number1283108-88-2

Anticancer Properties

Research has demonstrated that oxadiazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that certain oxadiazoles induce apoptosis in cancer cells through the intrinsic pathway, mediated by p53 activation . This mechanism is crucial for developing anticancer therapies.

Case Studies

  • Apoptosis Induction : A study on 1,3,4-oxadiazole derivatives indicated that they could induce apoptosis in HepG2 cells through the intrinsic pathway . The findings suggest that modifications to the oxadiazole structure could enhance its efficacy against various cancer types.
  • Cytotoxicity Evaluation : In vitro evaluations showed that related oxadiazole compounds had IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects . This suggests that structural variations in oxadiazoles can lead to significant differences in biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may improve interaction with biological targets. Research indicates that modifications at the phenyl ring can lead to increased potency against specific cancer cell lines .

Inhibition of Enzymatic Activity

Recent studies have also explored the potential of oxadiazole derivatives as inhibitors of human carbonic anhydrases (hCA), which are implicated in cancer progression. Certain compounds exhibited selective inhibition with K_i values in the nanomolar range . This highlights the therapeutic potential of these compounds beyond just anticancer activity.

Summary of Findings

The following table summarizes key findings related to the biological activity of oxadiazole derivatives:

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)0.65 - 2.41Induction of apoptosis via p53 pathway
Related OxadiazolesHepG2VariesApoptosis induction
Other OxadiazolesVarious Cancer LinesSub-micromolarEnzyme inhibition (hCA IX and XII)

Q & A

Q. What are the common synthetic routes for 5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions involving substituted amidoximes and acyl chlorides. For example, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0) can act as a precursor, where bromination and substitution reactions introduce the 5-bromo-2-chlorophenyl moiety. Characterization methods include IR, 1H^1H- and 13C^{13}C-NMR, mass spectrometry, and elemental analysis to confirm purity and structure .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N). Structural confirmation relies on 1H^1H-NMR (e.g., δ 2.44 ppm for the methyl group on the oxadiazole ring) and 13C^{13}C-NMR (e.g., δ 175.3 ppm for the oxadiazole carbonyl). Melting points (mp) are also critical; derivatives like 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole exhibit mp 114–116°C, indicating crystallinity .

Q. What stability considerations are relevant for storing this compound?

The bromo and chloro substituents on the phenyl ring may render the compound sensitive to light and moisture. Storage under inert atmospheres (argon/nitrogen) at −20°C in amber vials is recommended. Stability tests via periodic NMR or HPLC analyses can monitor degradation, particularly of the oxadiazole ring, which is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize the 5-bromo-2-chlorophenyl group?

The bromine atom at the 5-position of the phenyl ring is reactive in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst in THF/H2_2O at 80°C yields biaryl derivatives. Reaction progress is monitored via TLC, and purification employs flash chromatography (e.g., hexanes/EtOAc gradients). Yields range from 36–60%, depending on steric and electronic effects of substituents .

Q. What computational methods predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps and electrostatic potentials to assess reactivity. Response Equation-based Quantitative Structure-Property Relationship (REQ-QSPR) models analyze singlet bipolaron structures, with residuals <5% indicating reliable predictions for oxidation potentials and conjugation effects. Outliers (e.g., A6Q3A6) are excluded to refine models .

Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in biological systems?

In vitro microsomal studies show that the oxadiazole ring undergoes cleavage or hydroxylation. Rat hepatocyte assays reveal metabolites via hydroxylation of the methyl group (m/z +16) and isomerization. LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation pathways, while 1H^1H-NMR confirms regioselectivity. Human and rat metabolic profiles show minimal species differences .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the oxadiazole ring exhibits planarity (torsion angles <5°), and halogen bonds (Br···N/O) stabilize crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement (SHELXL) achieve R1_1 values <0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole

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